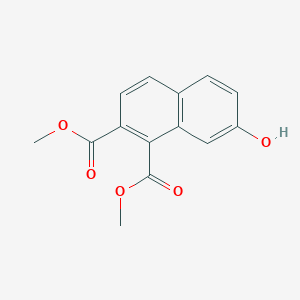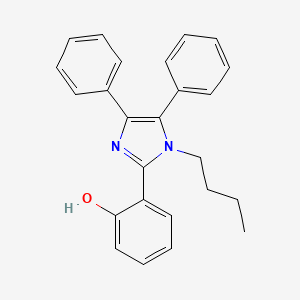
6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features an imidazole ring fused with a cyclohexadienone structure. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .
Vorbereitungsmethoden
The synthesis of 6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the butyl and diphenyl groups . Industrial production methods often rely on optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways . These interactions can modulate enzyme activity and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazole derivatives such as:
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imidazol-2-ylidene These compounds share the imidazole core but differ in their substituents, which can significantly alter their chemical and biological properties . The uniqueness of 6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one lies in its specific substituents, which confer distinct reactivity and potential applications.
Eigenschaften
CAS-Nummer |
537674-35-4 |
|---|---|
Molekularformel |
C25H24N2O |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2-(1-butyl-4,5-diphenylimidazol-2-yl)phenol |
InChI |
InChI=1S/C25H24N2O/c1-2-3-18-27-24(20-14-8-5-9-15-20)23(19-12-6-4-7-13-19)26-25(27)21-16-10-11-17-22(21)28/h4-17,28H,2-3,18H2,1H3 |
InChI-Schlüssel |
QLJHOVJUNYSDSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=C(N=C1C2=CC=CC=C2O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


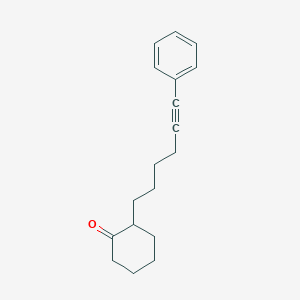
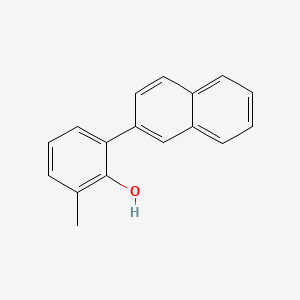
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
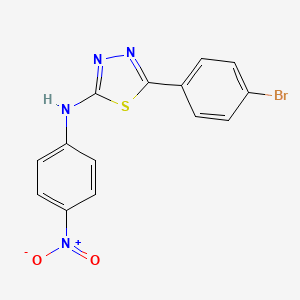

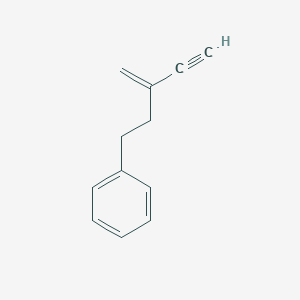

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
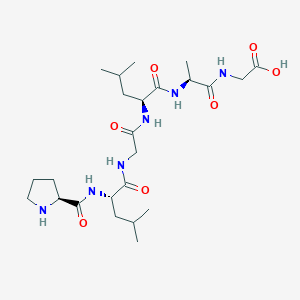
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
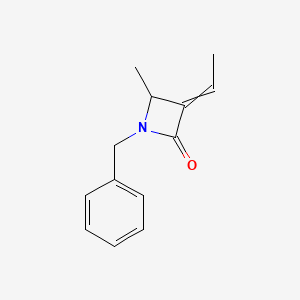
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
